REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10]2[CH2:15][CH:14]3[CH2:16][CH:11]2[CH:12]=[CH:13]3)=[CH:4][CH:3]=1.CCCCC.[C:22]1([P:28]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[Si](C)(C)C)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C1(C)C=CC=CC=1.CC#N.CC#N.Cl[Pd]Cl>[CH:11]12[CH2:16][CH:14]([CH:13]=[CH:12]1)[CH2:15][CH:10]2[CH2:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([P:28]([C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:3][CH:4]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0.038 mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)OCC1C2C=CC(C1)C2
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Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P([Si](C)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
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Name
|
Bis(acetonitrile)dichloropalladium(II)
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Quantity
|
1 mmol
|
Type
|
catalyst
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen three times
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica gel using first hexane
|
Type
|
CUSTOM
|
Details
|
9:1 hexane ethyl acetate as eluent to collect the product
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
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Type
|
ADDITION
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Details
|
the product 9 (10 g), a mixture of endo and exo isomers
|
Type
|
CUSTOM
|
Details
|
was obtained as white gummy material
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)C2)COC2=CC=C(C=C2)P(C2=CC=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 14.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |